propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis.
Mode of Action
For instance, as a JAK inhibitor, it could prevent the activation of JAK-dependent cytokines and growth factors, thereby modulating immune responses and cell proliferation .
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which plays a crucial role in immune responses and cell proliferation .
Pharmacokinetics
The synthesis of similar compounds has been reported to involve a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This suggests that the compound might have good bioavailability due to its synthetic process.
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines . Therefore, it can be inferred that this compound might also exhibit similar cytotoxic activities.
Action Environment
The synthetic process of similar compounds suggests that they might be stable under various conditions .
Preparation Methods
The synthesis of propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising results as a neuroprotective and anti-neuroinflammatory agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazole-pyrimidine hybrids These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials. propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological properties.
Properties
IUPAC Name |
propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10(2)24-16(22)14-11(3)20-17-18-9-19-21(17)15(14)12-6-5-7-13(8-12)23-4/h5-10,15H,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKXUXIWOXPRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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